Fumigaclavine A

Description

Taxonomic Classification within Natural Products

Fumigaclavine A's classification highlights its structural features and biosynthetic origins.

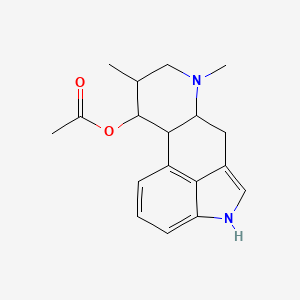

This compound belongs to the clavine alkaloid subgroup of ergot alkaloids. apsnet.orgnih.govnih.govmdpi.comresearchgate.netresearchgate.netnih.govscispace.comebi.ac.uk Clavine alkaloids are characterized by a tetracyclic ergoline (B1233604) ring system, although some simpler, tricyclic forms like chanoclavine (B110796) also exist. nih.govmdpi.comresearchgate.netnih.govscispace.com They differ from other ergot alkaloids, such as lysergic acid derivatives and ergopeptines, by the nature of the substituent at position 8 of the ergoline ring, typically featuring a methyl or hydroxymethyl group rather than a carboxyl group or peptide chain. researchgate.netscispace.comuomustansiriyah.edu.iq this compound itself is an ergoline substituted with methyl groups and an acetoxy group. ebi.ac.uk

Ergot alkaloids are defined as derivatives of the intermediate 4-(γ,γ)-dimethylallyltryptophan (DMAT) and share a common tetracyclic ergoline ring system, with the exception of simpler forms like chanoclavine. apsnet.orgnih.govnih.govmdpi.comresearchgate.netrsc.orgresearchgate.net This family is known for producing compounds with various effects and includes toxins as well as precursors for pharmaceuticals. apsnet.orgnih.gov The biosynthesis of these alkaloids involves initial steps leading to the formation of the ergoline ring system. nih.govmdpi.com

This compound is also classified as an indole-derived alkaloid due to the presence of an indole (B1671886) structural moiety within its chemical structure. nih.govmdpi.comrsc.orgwikipedia.orgwikipedia.orgmdpi.comnih.govmdpi.compreprints.org Indole alkaloids represent a large class of natural products, with tryptophan serving as their biochemical precursor. uomustansiriyah.edu.iqwikipedia.orgwikipedia.orgnih.gov The characteristic feature of ergot alkaloids, including this compound, is the tetracyclic ergoline ring, which is an indole-derived structure. mdpi.comresearchgate.netrsc.org

Producers and Sources in Natural Environments

This compound is produced by specific fungal species and can be found in various natural substrates.

This compound is notably produced by fungi belonging to the genera Aspergillus and Penicillium. apsnet.orgnih.govnih.govmdpi.compsu.edu Specifically, Aspergillus fumigatus is a known producer of this compound. ebi.ac.ukmedchemexpress.combeilstein-journals.orgmedchemexpress.comthieme-connect.comresearchgate.netufl.edu Penicillium commune also produces this compound, often as a pathway end product due to the absence of a specific gene involved in further modification. mdpi.comasm.orgnih.gov Other Penicillium species, such as Penicillium palitans, have also been reported to produce this compound. ebi.ac.uk

This compound has been isolated from environmentally relevant substrates. It has been found in moldy silage contaminated with Aspergillus fumigatus. medchemexpress.commedchemexpress.comextension.orgnih.govd-nb.info Furthermore, ergot alkaloids, including this compound, can be associated with the asexual spores (conidia) of producing fungi like A. fumigatus. nih.govcore.ac.uk The presence of mycotoxins in or on conidia provides a potential route of exposure through inhalation. nih.govcore.ac.uk

Significance as a Fungal Secondary Metabolite in Research

This compound holds significance in research primarily due to its production by medically relevant fungi, its role within the ergot alkaloid biosynthetic pathway, and its associated biological activities. It has been identified as one of the clavine alkaloids produced by Aspergillus fumigatus, a common airborne fungus and opportunistic human pathogen. nih.govwvu.edu A. fumigatus is a significant subject of research due to its high mortality rates in immunocompromised patients and increasing antifungal resistance. nih.govmdpi.com

Research has shown that this compound is present in A. fumigatus and can be associated with its conidia, the respirable spores of the fungus. asm.orgnih.gov Studies have quantified the levels of this compound, along with other ergot alkaloids like fumigaclavine C, festuclavine (B1196704), and fumigaclavine B, associated with A. fumigatus conidia produced on various substrates. asm.orgnih.gov Under environmentally relevant conditions, the total mass of ergot alkaloids can constitute a notable percentage of the mass of the conidium. asm.org

The biosynthesis of this compound is part of the complex ergot alkaloid pathway in certain fungal species. In Penicillium commune, this compound has been suggested as the end product of the pathway due to the absence of a second prenyltransferase gene in its gene cluster. mdpi.comresearchgate.net In A. fumigatus, while fumigaclavine C is often considered the end product, this compound is also produced. mdpi.comresearchgate.netmdpi.com Research into the biosynthetic gene clusters (BGCs) in fungi like Aspergillus leporis has revealed partial gene clusters encoding for this compound production, suggesting that these might act as "satellite" clusters requiring intermediates from other parts of the ergot alkaloid pathway. wvu.edunih.gov

Detailed research findings highlight the presence of this compound in the context of fungal infections. For instance, immunochemical analysis has detected this compound in the respiratory tissues of birds with confirmed aspergillosis, indicating its production by A. fumigatusin situ during the course of the disease. mdpi.comnih.gov While the exact role of fumigaclavines in the pathogenesis of aspergillosis is still under investigation, their presence during infection is a subject of ongoing research. mdpi.comnih.gov

Further research has explored the biological activities of this compound and related fumigaclavines. Studies have demonstrated antimicrobial activity against a panel of anaerobic microorganisms for this compound and other fumigaclavines. researchgate.netresearchgate.netthieme-connect.com For example, this compound has shown inhibition against Veillonella parvula. researchgate.netresearchgate.net These findings contribute to the understanding of the potential ecological roles of these secondary metabolites, possibly in interactions with other microbes. beilstein-journals.org

The study of fungal secondary metabolites, including this compound, is crucial for understanding fungal biology, their interactions with the environment and hosts, and for the potential discovery of novel bioactive compounds. nih.govresearchgate.net Metabolomics and genetic studies are actively employed to identify and characterize these compounds and the gene clusters responsible for their biosynthesis. researchgate.netmaynoothuniversity.ie

Research Findings on this compound Detection

| Sample Type | Detection Method | Key Finding | Source |

| Respiratory tissues (birds) | Enzyme Immunoassay (EIA) | Detected in 64% of birds with confirmed aspergillosis (max 38 ng/g). | nih.gov |

| A. fumigatus conidia | HPLC, Mass Spectrometry | Associated with conidia, among the four most abundant ergot alkaloids found. | asm.orgnih.gov |

| A. leporis cultures | Chemical analyses | Presence detected in cultures. | wvu.eduresearchgate.net |

| Endophytic A. fumigatus | Spectroscopic analyses | Isolated along with other fumigaclavine analogues. | researchgate.net |

Fungi Reported to Produce this compound

| Fungus Species | Source |

| Aspergillus fumigatus | nih.govnih.govmedchemexpress.com |

| Penicillium commune | mdpi.comresearchgate.net |

| Aspergillus leporis | wvu.eduresearchgate.netnih.gov |

| Endophytic Aspergillus | wikipedia.org |

| Endophytic Aspergillus fumigatus | researchgate.netthieme-connect.com |

| Endophytic Aspergillus terreus | amazonaws.com |

Structure

3D Structure

Properties

IUPAC Name |

(7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-10-9-20(3)15-7-12-8-19-14-6-4-5-13(16(12)14)17(15)18(10)22-11(2)21/h4-6,8,10,15,17-19H,7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSSYQDXZLZOLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fumigaclavine A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6879-59-0 | |

| Record name | Fumigaclavine A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

84 - 85 °C | |

| Record name | Fumigaclavine A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Methodologies for Structural Elucidation and Quantitative Analysis

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are indispensable tools for determining the molecular structure of organic compounds like Fumigaclavine A. These techniques provide detailed information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used in the structural elucidation of complex natural products, including this compound amazonaws.comresearchgate.netrsc.orgscielo.org.mxhyphadiscovery.com.

One-dimensional proton NMR (¹H NMR) spectroscopy is a fundamental technique in structure elucidation, providing information on the types of protons present in a molecule, their chemical environments, and their connectivity through spin-spin coupling emerypharma.com. The chemical shift (δ), multiplicity, and integration of signals in a ¹H NMR spectrum are characteristic of specific proton environments within the molecule.

Studies on this compound have utilized ¹H NMR spectroscopy to assign proton signals and deduce structural features amazonaws.comrsc.org. For instance, ¹H NMR data for this compound (measured at 400 MHz in CD₃OD) have been reported, providing chemical shifts and coupling constants that are critical for assigning protons to specific positions within the ergoline (B1233604) skeleton and the attached acetate (B1210297) moiety rsc.org.

Here is a sample of ¹H NMR data reported for (8R,9S)-Fumigaclavine A in protonated form (CD₃OD) rsc.org:

| Position | δH (multiplicity, J in Hz) |

| 2 | 7.07 (d, 1.3) |

| 4α | 3.03 (ddd, 1.2, 11.7, 12.9) |

| 4β | 3.74 (m) |

| 5β | 3.80 (m) |

| 7α | 3.49 (d, 13.0) |

| 7β | 3.66 (dd, 12.9, 4.0) |

| 8β | 2.47 (m) |

| 9α | 5.78 (br s) |

| 10α | 3.73 (m) |

| 12 | 6.76 (d, 7.2) |

| 13 | 7.10 (t, 7.7) |

| 14 | 7.22 (d, 8.1) |

| 17 | 1.41 (d, 7.6) |

| 18 | 3.15 (s) |

| 20 | 1.88 (s) |

(Note: This table presents selected data points from the source and is intended for illustrative purposes within the scope of this article section.)

Analysis of these chemical shifts and coupling patterns allows for the identification of different proton environments, such as aromatic protons, aliphatic protons, and those adjacent to heteroatoms or functional groups.

Two-dimensional (2D) NMR experiments provide correlations between nuclei, offering more comprehensive structural information than 1D NMR alone emerypharma.comprinceton.eduulethbridge.ca. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed in the structural elucidation of this compound and related compounds amazonaws.comresearchgate.netrsc.orgscielo.org.mxhyphadiscovery.comamazonaws.com.

COSY (¹H-¹H Correlation Spectroscopy): COSY spectra reveal correlations between protons that are coupled to each other through typically two or three bonds emerypharma.comprinceton.edu. This helps in establishing proton connectivity networks within the molecule, allowing the assignment of adjacent protons. Studies on this compound and other fumigaclavines have used COSY to trace coupling pathways and confirm proton assignments researchgate.netrsc.orgamazonaws.com.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations) emerypharma.comprinceton.eduscience.gov. This is invaluable for assigning carbon signals based on known proton assignments and for determining the types of carbon atoms (CH₃, CH₂, CH) present emerypharma.com. HSQC data have been used in the structural analysis of this compound and related alkaloids rsc.orgamazonaws.com.

The combined information from 1D and 2D NMR experiments allows for the unambiguous assignment of most, if not all, proton and carbon signals and provides a robust basis for confirming or establishing the chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural identification.

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of polar and thermolabile compounds like alkaloids uni-goettingen.de. High-resolution ESI-MS (HR-ESI-MS) provides accurate mass measurements, often to within a few millidaltons, which allows for the determination of the elemental composition of the molecular ion and fragment ions amazonaws.comamazonaws.comnih.govnih.gov.

HR-ESI-MS has been successfully applied to this compound. The molecular formula of this compound is C₁₈H₂₂N₂O₂ uni.lunih.gov. In positive ion mode, HR-ESI-MS typically shows a protonated molecular ion peak ([M+H]⁺). For this compound (C₁₈H₂₂N₂O₂), the calculated mass for [M+H]⁺ is 299.17540 Da uni.lu. Observed HR-ESI-MS data for this compound show a quasi-molecular ion peak at m/z 299.17540 [M+H]⁺, which corresponds to the calculated mass for C₁₈H₂₃N₂O₂⁺, confirming the molecular formula uni.luresearchgate.net.

HR-ESI-MS can also provide fragmentation data, where the molecular ion breaks down into smaller characteristic ions. Analysis of these fragmentation patterns can provide additional structural information researchgate.net.

Electron ionization mass spectrometry (EI-MS) is a hard ionization technique that typically results in significant fragmentation of the molecule. Low-resolution EI-MS (LREIMS) provides nominal mass measurements of the molecular ion and fragment ions. While no specific LREIMS data for this compound were found in the immediate search results, LREIMS has been used in the structural characterization of related fumigaclavines, such as Fumigaclavine C nih.gov. The fragmentation patterns observed in EI-MS can provide valuable information about the substructures present in the molecule. For instance, the presence of characteristic fragment ions can indicate the loss of specific functional groups or cleavage at particular bonds within the alkaloid skeleton.

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation, isolation, and assessment of the purity of this compound from fungal extracts or other complex mixtures.

HPLC is a widely used technique for the analysis and purification of this compound. wikipedia.orgcdnsciencepub.comresearchgate.netnih.govdatadryad.orgamazonaws.compsu.edunih.govxml-journal.net It allows for the separation of this compound from other co-occurring compounds based on their differential interactions with a stationary phase and mobile phase. Various stationary phases and mobile phase systems have been employed for the analysis of fumigaclavines.

| Stationary Phase | Mobile Phase | Detection Method | Application | Source |

| Prodigy C18 | 5% to 75% acetonitrile (B52724) in 50 mM ammonium (B1175870) acetate | Fluorescence (Ex 272 nm, Em 372 nm) | Detection and Quantification | datadryad.org |

| γ-Bondapak NH2 | Chloroform-isopropanol (80:20) | UV (280 nm) | Identification and Quantification | cdnsciencepub.com |

| Kromasil C18 | MeOH:H2O (60:40) | HPLC (general) | Purification | amazonaws.com |

| Silica (B1680970) gel G (TLC) | Chloroform-methanol (80:20) | Ehrlich's reagent | Analysis and Fraction Monitoring | cdnsciencepub.com |

HPLC with fluorescence detection is particularly sensitive for the detection of this compound, utilizing excitation and emission wavelengths of 272 nm and 372 nm, respectively. asm.orgdatadryad.org HPLC analysis has been used to confirm the identification of this compound by comparing its retention time to that of a reference sample. cdnsciencepub.com Furthermore, HPLC is used for quantitative analysis by comparing peak areas to external standard curves. datadryad.org Preparative HPLC is also employed for the purification of this compound during isolation procedures. amazonaws.comnih.govxml-journal.net

LC-MS is a hyphenated technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for the identification and structural characterization of this compound, providing information about its molecular weight and fragmentation pattern. researchgate.netcore.ac.uknih.govresearchgate.netnih.govresearchgate.netmassbank.eumdpi.com Techniques such as HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) have been used to determine the molecular formula of fumigaclavine analogues, which is also applicable to this compound. amazonaws.comresearchgate.net LC-MS analysis of this compound standards shows characteristic ions, such as a protonated molecule at m/z 299.1747. researchgate.net LC-MS/MS (tandem mass spectrometry) is also applied for the detection and quantification of this compound in complex matrices like maize silage. nih.gov LC-HRMS has been used to compare fungal extracts to this compound standards for identification purposes. researchgate.net

Gas chromatography is a chromatographic technique typically used for the separation and analysis of volatile or semi-volatile compounds. While GC is a standard technique in analytical chemistry and is mentioned in the context of mycotoxin analysis, specific detailed applications or parameters for the GC analysis of this compound are not prominently featured in the provided search results. researchgate.netresearchgate.netaocs.orgcvuas.de The suitability of GC for this compound would depend on its volatility or the potential for derivatization to make it amenable to GC analysis. GC is often coupled with mass spectrometry (GC-MS) for enhanced identification capabilities. aocs.orgcvuas.de

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a foundational technique for the preliminary analysis, screening, and purification of fungal secondary metabolites, including fumigaclavines. TLC is utilized for screening metabolite production in Aspergillus fumigatus isolates oup.comoup.com. The method involves applying extracts to silica gel plates oup.com. Different solvent systems are employed depending on the class of metabolites being analyzed. For the detection of extracellular metabolites (EM), a common elution system is toluene/ethylacetate/90% formic acid in a ratio of 5:4:1 (TEF) oup.comoup.com. Visualization can be performed under normal light, UV light at 365 nm and 254 nm, followed by spraying with a visualizing agent such as 0.5% (v/v) anisaldehyde in methanol/acetic acid/concentrated sulfuric acid (17:2:1) and heating oup.comoup.com. For intracellular metabolites (IM), a chloroform/acetone/isopropanol system (85:15:20) has been used, with visualization by spraying with Ce(SO₄)₂ in 3 M sulfuric acid and heating oup.com. While TLC can indicate the presence of this compound based on retention factor (Rf) values and color reactions, it is typically used as a screening tool or for guiding purification steps before more definitive techniques like HPLC or MS are applied for identification and quantification oup.comoup.com. Some studies have used TLC to confirm the absence or presence of fumigaclavine C in spore diffusates nih.gov.

Integrated -omics Approaches for Comprehensive Metabolite Profiling

Integrated -omics approaches, combining metabolomics with genomics and proteomics, offer a holistic view of fungal metabolism and can provide deeper insights into the production and regulation of secondary metabolites like this compound.

Metabolomics for Fungal Metabolic Response

Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, is a powerful tool for analyzing the metabolic profile of fungi producing this compound. Liquid chromatography-mass spectrometry (LC-MS), particularly LC-HRMS, is a key technique in fungal metabolomics for the analysis of secondary metabolites plos.orgresearchgate.netasm.orgcornell.edu. Metabolomics analysis has demonstrated that the production of this compound in Aspergillus fumigatus can be influenced by genetic factors, such as the deletion or overexpression of specific genes like cpsA plos.org. For example, forced overexpression of cpsA resulted in a statistically significant difference in the production of this compound, alongside other fumigaclavines and mycotoxins plos.org. LC-MS analysis revealed statistically significant decreases in this compound in the OE cpsA strain compared to the wild type plos.org. Conversely, the absence of the cpsA gene did not affect the production of this compound plos.org.

Metabolomic studies utilize techniques like HPLC-DAD-MS for comparative metabolite profiling of fungal strains asm.org. Analysis of extracts from A. fumigatus strains has confirmed the presence of this compound, typically detected as the protonated molecule [M+H]⁺ with a specific m/z ratio (e.z., m/z 299) asm.org. Metabolomics databases, such as RefMet within the Metabolomics Workbench, include entries for this compound, providing a reference for metabolite identification based on analytical data like exact mass and formula mitoproteome.org.

An example of metabolomics data showing the relative production of this compound in different A. fumigatus strains is presented below, based on findings from comparative LC-MS analysis plos.org:

| Strain Type | Relative this compound Production (vs. Wild Type) | Statistical Significance |

|---|---|---|

| Wild Type | 1.00 (Baseline) | N/A |

| ΔcpsA | Unaffected | Not statistically significant plos.org |

| Overexpression cpsA | Decreased | Statistically significant plos.org |

Integration with Genomic and Proteomic Data

Integrating metabolomics data with genomic and proteomic information provides a more comprehensive understanding of the biological pathways involved in this compound biosynthesis and its regulation researchgate.netmetwarebio.comnih.gov. Genomic data reveal the presence and organization of biosynthetic gene clusters responsible for secondary metabolite production, including those for ergot alkaloids in A. fumigatus asm.orgresearchgate.net. Proteomic analysis identifies the proteins expressed by the fungus, including the enzymes encoded by these gene clusters that catalyze specific steps in the biosynthetic pathway researchgate.netnih.gov.

By integrating these data layers, researchers can correlate changes in gene expression (genomics/transcriptomics) and protein abundance (proteomics) with observed changes in metabolite production (metabolomics) nih.gov. This integrated approach helps to:

Identify novel secondary metabolites and their corresponding biosynthetic gene clusters researchgate.netnih.gov.

Elucidate the functions of specific genes and proteins within the biosynthetic pathway asm.orgresearchgate.net.

Understand the regulatory mechanisms controlling the production of this compound in response to environmental conditions or genetic modifications plos.orgresearchgate.net.

Establish relationships between different molecular layers to gain a holistic understanding of biological changes metwarebio.com.

For instance, studies investigating the role of specific genes in A. fumigatus have combined targeted gene deletion (genomics) with comparative metabolomics to confirm the impact of the gene on the production of specific compounds like Fumigaclavine C, and incidentally, to observe the presence of this compound asm.org. While direct examples of integrated genomic, proteomic, and metabolomic studies specifically detailing this compound regulation were not extensively highlighted in the search results, the general principle of using these combined approaches for fungal secondary metabolite discovery and pathway elucidation is well-established researchgate.netnih.govnih.gov. This integrated strategy allows for the mutual validation and complementary insights needed for a thorough understanding of biomolecular functions and regulatory mechanisms metwarebio.com.

Biosynthetic Pathways and Genetic Regulation of Fumigaclavine a

Precursor Molecules and Initial Enzymatic Steps

The foundational steps in the ergot alkaloid pathway, including that leading to fumigaclavine A, involve the condensation of two primary precursor molecules: L-tryptophan and dimethylallyl pyrophosphate (DMAPP) mdpi.comrsc.orgwikipedia.orgresearchgate.net.

Tryptophan and Dimethylallyl Pyrophosphate (DMAPP) Condensation

The biosynthesis is initiated by the alkylation of L-tryptophan by DMAPP mdpi.comrsc.orgwikipedia.org. This reaction involves the nucleophilic attack of the carbon atom C(4) in the indole (B1671886) nucleus of tryptophan on DMAPP wikipedia.org. DMAPP provides the isoprene (B109036) group necessary for the formation of the ergot alkaloid structure rsc.orgresearchgate.net.

Dimethylallyltryptophan Synthase (DMATS / FgaPT2 / IfgA) Activity

The crucial first committed step in the ergot alkaloid pathway is catalyzed by the enzyme dimethylallyltryptophan synthase (DMATS) mdpi.comresearchgate.net. This enzyme is also known as FgaPT2 in Aspergillus fumigatus and IfgA in some other fungi rsc.orgnih.gov. DMATS catalyzes the condensation of L-tryptophan and DMAPP to form 4-dimethylallyl-L-tryptophan mdpi.comwikipedia.orguniprot.org. A homologue of the dmaW gene, which encodes DMATS in other fungi, has been identified in the A. fumigatus genome and shown to be essential for ergot alkaloid production in this species through gene knockout analysis core.ac.uk.

Key Intermediates and Sequential Biotransformations

Following the initial condensation, a series of enzymatic transformations convert the initial product into various intermediates, ultimately leading to this compound. The pathway to fumigaclavines diverges from other ergot alkaloid branches after the formation of chanoclavine-I aldehyde core.ac.ukmdpi.comresearchgate.net.

Pathway Progression to Festuclavine (B1196704)

After the formation of 4-dimethylallyl-L-tryptophan, subsequent steps involve N-methylation and a series of oxidation and cyclization reactions leading to the formation of the tricyclic intermediate chanoclavine-I, and then chanoclavine-I aldehyde mdpi.comwikipedia.orguniprot.org. Chanoclavine-I aldehyde represents a branch point in the ergot alkaloid pathway mdpi.comresearchgate.net. In the fumigaclavine branch, chanoclavine-I aldehyde is converted to the tetracyclic intermediate festuclavine mdpi.comnih.govmdpi.comuniprot.org. This conversion involves the collaborative action of enzymes, including the old yellow enzyme EasA (also known as FgaOx3) and the festuclavine synthase EasG (also known as FgaFS) mdpi.comuniprot.orgresearchgate.netwikipedia.org.

Conversion of Festuclavine to Fumigaclavine B

Festuclavine serves as a key intermediate at the divergence point leading to fumigaclavines nih.govmdpi.com. The next step in the biosynthesis of this compound is the hydroxylation of festuclavine at carbon 9, resulting in the formation of fumigaclavine B nih.govuniprot.orgnih.govmdpi.com. This oxidative step is catalyzed by a P450 monooxygenase enzyme encoded by the easM gene (also called fgaP450-2) in A. fumigatus nih.govnih.govmdpi.comresearchgate.netwvu.edu. Functional analysis, including gene knockout experiments, has demonstrated that easM is required for the production of fumigaclavine B and downstream products like this compound nih.govresearchgate.netwvu.edu.

O-Acetylation of Fumigaclavine B to this compound via EasN

The final step in the direct biosynthesis of this compound from fumigaclavine B is the O-acetylation of the hydroxyl group at carbon 9 of fumigaclavine B uniprot.orgnih.govmdpi.comresearchgate.net. This reaction is catalyzed by a fumigaclavine B O-acetyltransferase enzyme encoded by the easN gene (also known as FgaAT) uniprot.orgnih.govnih.govmdpi.com. The enzyme utilizes acetyl-CoA as the acetyl donor uniprot.org. This step yields this compound as the product uniprot.orgnih.govresearchgate.net.

The genes involved in the biosynthesis of fumigaclavines, including easM and easN, are typically found within a clustered set of ergot alkaloid synthesis (eas) genes in the fungal genome researchgate.netresearchgate.netnih.gov.

Reverse Prenylation of this compound to Fumigaclavine C via FgaPT1

In Aspergillus species, such as Aspergillus fumigatus, this compound can be further converted to fumigaclavine C. This step is catalyzed by the enzyme FgaPT1, a reverse prenyltransferase. nih.govmdpi.com FgaPT1 facilitates the attachment of a dimethylallyl moiety to the C-2 position of the indole nucleus of this compound. nih.gov This reaction is described as "reverse" prenylation because the C-3 of the dimethylallyl moiety is connected to the aromatic nucleus. nih.gov FgaPT1 is a soluble, dimeric protein. nih.gov Biochemical characterization of A. fumigatus FgaPT1 revealed apparent Km values of 6 µM for this compound and 13 µM for dimethylallyl diphosphate (B83284), with a turnover number of 0.8 s⁻¹. nih.gov While metal ions like Mg²⁺ and Ca²⁺ are not essential for its activity, FgaPT1 exhibits relatively strict substrate specificity for this compound. nih.gov The gene encoding FgaPT1 (easL) is present in the fumigaclavine gene cluster of A. fumigatus. nih.govmdpi.com However, this gene is notably absent in Penicillium species that produce this compound, such as Penicillium commune, which results in this compound being the pathway end product in these fungi. nih.govasm.orgresearchgate.netmdpi.com

Gene Clusters and Encoding Enzymes

The genes responsible for fumigaclavine biosynthesis are typically organized into biosynthetic gene clusters (BGCs) in fungal genomes. researchgate.net

Identification of Fumigaclavine Gene Clusters (e.g., in Aspergillus fumigatus, Penicillium roqueforti, Penicillium commune)

Fumigaclavine gene clusters have been identified and studied in several fungal species. In Aspergillus fumigatus, an eleven-gene cluster is responsible for fumigaclavine C biosynthesis, which includes the pathway leading to this compound. nih.govroyalsocietypublishing.org This cluster was identified through similarities to known ergot alkaloid BGCs in other fungi like Claviceps purpurea. nih.gov In Penicillium roqueforti, the genes involved in the biosynthesis of isothis compound and isofumigaclavine B (isomers of this compound and B) are located in two separate clusters, designated cluster A and cluster B. nih.gov Cluster A contains six genes (ifgA to ifgF1) involved in the conversion of tryptophan to festuclavine, an intermediate in the fumigaclavine pathway. nih.gov Cluster B contains additional genes related to isothis compound biosynthesis. researchgate.net Penicillium commune is known to synthesize this compound, and a nine-gene cluster for its biosynthesis has been located in this species. nih.gov This cluster was identified by hybridization using a gene probe based on the N. fumigatafgaPT2 gene. nih.gov Bioinformatic analysis of various Penicillium species has revealed the presence of clavine gene clusters, indicating potential for similar alkaloid production, although variations in gene content exist, leading to different end products. nih.govresearchgate.net For instance, the P. commune cluster lacks the fgaPT1 gene, explaining its inability to produce fumigaclavine C. nih.govmdpi.com

Functional Characterization of Associated Genes (e.g., easA to easG, easH, ifgA)

Several genes within the fumigaclavine and related clavine biosynthetic clusters have been functionally characterized. The eas convention is often used to name these genes, with equivalences published among different naming systems. researchgate.net In Aspergillus fumigatus, genes like easA, easG, easD, easM, and easN have been identified as functional copies within the fumigaclavine cluster. researchgate.netnih.gov Genes easA to easG correspond to genes found in other clavine clusters and are involved in the early steps of the pathway, converting tryptophan and dimethylallyl diphosphate (DMAPP) to intermediates like chanoclavine (B110796) I aldehyde and festuclavine. mdpi.com Specifically, easA is a reductase involved in converting chanoclavine I aldehyde. uniprot.org EasG encodes festuclavine synthase, which catalyzes the reduction to form festuclavine. uniprot.org EasM is involved in the hydrolysis of festuclavine to fumigaclavine B, and easN encodes an O-acetyltransferase that acetylates fumigaclavine B to this compound. uniprot.orguniprot.org The gene ifgA in Penicillium roqueforti encodes a DMAT synthase, an enzyme catalyzing the first committed step in the pathway, similar to fgaPT2 in N. fumigata. nih.govmdpi.com Silencing of the ifgA gene in P. roqueforti has been shown to block or reduce the biosynthesis of isothis compound. researchgate.net While easH is mentioned in the context of clavine clusters, it typically encodes a cycloclavine (B1261603) synthase involved in the formation of cycloclavine, a different type of clavine alkaloid, and is not directly involved in this compound biosynthesis. mdpi.com

Roles of Specific Enzymes (e.g., Prenyltransferases, Monooxygenases, Dioxygenases, O-acetyltransferases)

The biosynthesis of this compound involves the action of several classes of enzymes. Prenyltransferases catalyze the addition of prenyl groups to aromatic molecules. FgaPT2 (or IfgA in P. roqueforti) is a dimethylallyltranstransferase (DMATS) that catalyzes the initial prenylation step, condensing dimethylallyl diphosphate (DMAP) and tryptophan to form 4-dimethylallyl-L-tryptophan. mdpi.comuniprot.orguniprot.org As discussed earlier, FgaPT1 is a reverse prenyltransferase responsible for the conversion of this compound to fumigaclavine C in Aspergillus species. nih.govmdpi.com Monooxygenases and dioxygenases are involved in various oxidation steps within the pathway. For example, a putative hydroxylase encoded by FgaP450-2 in A. fumigatus is likely involved in the formation of fumigaclavine B isomers from festuclavine. mdpi.com O-acetyltransferases catalyze the transfer of an acetyl group. EasN (also known as FgaAT) is an O-acetyltransferase that specifically acetylates fumigaclavine B to produce this compound. mdpi.comuniprot.orgencyclopedia.pub

Regulatory Mechanisms of Biosynthesis

The production of this compound is subject to various regulatory mechanisms that control the expression and activity of the biosynthetic enzymes.

Transcriptional and Post-Transcriptional Control

This compound is a complex indole alkaloid belonging to the ergot alkaloid family, primarily known for its production in certain fungal species, notably Aspergillus fumigatus and Penicillium species. Its biosynthesis involves a series of enzymatic steps, and its production is subject to intricate genetic regulation.

Comparative Biosynthesis with Other Ergot Alkaloids Ergot alkaloids are produced by diverse fungal lineages, including Claviceps species and Aspergillus species, and their biosynthetic pathways share common early steps but diverge in later stages, leading to different end products.tandfonline.comresearchgate.netmdpi.com

Distinctions from Claviceps purpurea Ergot Alkaloid Pathways A key distinction between the fumigaclavine pathway in Aspergillus fumigatus and the ergot alkaloid pathway in Claviceps purpurea lies in the fate of the intermediate chanoclavine-I aldehyde.tandfonline.comasm.orgWhile both pathways start with the conversion of tryptophan and DMAPP to chanoclavine-I aldehyde, they diverge after this point.tandfonline.comasm.orgIn C. purpurea, the pathway proceeds towards the production of lysergic acid derivatives, including ergopeptines, which are complex alkaloids containing a peptide moiety.asm.orgmdpi.comasm.orgThis involves enzymes like CloA, a P450 monooxygenase, which is involved in the conversion of chanoclavine-I aldehyde into lysergic acid.researchgate.netnih.gov

In contrast, A. fumigatus produces clavine ergot alkaloids, such as festuclavine and fumigaclavines A, B, and C, which differ from the clavines of clavicipitaceous fungi in the saturation of the D ring of the ergoline (B1233604) structure. asm.orgnih.gov The A. fumigatus pathway utilizes an EasA enzyme that functions as a reductase, leading to the formation of festuclavine and subsequently fumigaclavines, rather than the enzymes required for lysergic acid synthesis found in Claviceps. asm.orgnih.gov The absence of enzymes like CloA in fumigaclavine producers like Penicillium roqueforti signifies a major difference in the terminal steps of the pathways. researchgate.netnih.gov

Evolutionary Aspects of Gene Clusters The ergot alkaloid biosynthetic gene clusters in different fungal lineages are believed to have a common evolutionary origin.asm.orgnih.govComparative genomic analyses of these clusters in species like Aspergillus fumigatus, Claviceps purpurea, and Penicillium species reveal both conserved genes involved in the early, common steps of the pathway and divergent genes responsible for the lineage-specific terminal products.mdpi.comasm.orgnih.gov

The core set of genes responsible for the formation of the ergoline ring system from tryptophan and DMAPP are largely conserved across ergot alkaloid-producing fungi. mdpi.comasm.org However, the genes encoding enzymes for the later steps, which determine the final alkaloid structure, vary between species. mdpi.comresearchgate.net For instance, the presence or absence of genes like easL (encoding FgaPT1), responsible for the reverse prenylation of this compound to fumigaclavine C, contributes to the different fumigaclavine profiles observed in Aspergillus and Penicillium species. mdpi.comresearchgate.net The differences in enzymes like EasA also represent evolutionary divergence that leads to distinct pathway branches, such as those producing lysergic acid derivatives in Claviceps versus fumigaclavines in Aspergillus. asm.orgnih.gov The organization and content of these gene clusters reflect the evolutionary trajectories that have led to the diverse array of ergot alkaloids produced by different fungal species. asm.orgnih.govresearchgate.net Some fungi, like Aspergillus leporis, exhibit complex arrangements with multiple partial or "satellite" gene clusters that can contribute to the production of different ergot alkaloid branches, suggesting a strategy for diversifying biosynthetic potential. asm.orgresearchgate.net

This compound is an ergoline alkaloid produced by fungi, notably Aspergillus fumigatus. wikipedia.orgmedchemexpress.com It is a clavine-type ergot alkaloid. medchemexpress.comthieme-connect.com The compound's structure is characterized by a tetracyclic ergoline skeleton. ontosight.ai

Structure Activity Relationships and Molecular Mechanisms

Mechanistic Insights from Cellular and Molecular Studies

Effects on Matrix Metalloproteinase (MMP) Expression and Activity

Matrix metalloproteinases (MMPs) are a group of enzymes known for their role in the degradation and remodeling of the extracellular matrix. explorationpub.complos.org Dysregulation of MMP activity has been implicated in various pathological processes, including inflammation and cancer progression. explorationpub.commdpi.com

Research on fumigaclavines, particularly Fumigaclavine C, has indicated effects on MMP expression and activity. Studies have shown that Fumigaclavine C can inhibit the protein and gene expression of MMP-2 and MMP-9 in certain cell lines. nih.govnih.govdntb.gov.ua This inhibition was observed to be concentration-dependent. nih.gov For instance, in MCF-7 breast cancer cells, Fumigaclavine C treatment resulted in a significant dose-dependent inhibition of both MMP-2 and MMP-9 protein expression. nih.gov

Additionally, Fumigaclavine C has been shown to reduce MMP-9 activity in the context of experimental colitis in mice. nih.gov These findings suggest that the effects on MMPs may contribute to some of the observed biological activities of fumigaclavines, such as anti-proliferative or anti-inflammatory effects. nih.govnih.gov

Immunomodulatory Effects (e.g., T cell proliferation, TNF-α production)

Fumigaclavines have been reported to possess immunosuppressive properties. frontiersin.org Studies, predominantly focusing on Fumigaclavine C, have demonstrated effects on immune responses, including the modulation of T cell proliferation and cytokine production. mdpi.comnju.edu.cncapes.gov.brnih.govresearchgate.net

Fumigaclavine C has been shown to inhibit T cell proliferation induced by concanavalin (B7782731) A (Con A) in vitro. nju.edu.cncapes.gov.brnih.govresearchgate.net This inhibition was observed to be dose-dependent. nju.edu.cn Furthermore, Fumigaclavine C has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-2, by spleen cells. nju.edu.cncapes.gov.brnih.govresearchgate.net In a mouse model of Con A-induced liver injury, Fumigaclavine C administration dose-dependently inhibited the increase in TNF-α production in serum. nju.edu.cncapes.gov.brnih.gov The immunomodulatory effects of Fumigaclavine C, including the inhibition of lymphocyte activation, proliferation, and adhesion, as well as the reduction in TNF-α production, are suggested to contribute to its protective effects in models of T cell-mediated injury. nju.edu.cncapes.gov.brnih.gov

| Compound | Effect on T cell proliferation (Con A-induced) | Effect on TNF-α production | Model/Cell Type | Source |

| Fumigaclavine C | Inhibited (dose-dependent) | Reduced | Mouse spleen cells (in vitro) | nju.edu.cnresearchgate.net |

| Fumigaclavine C | Not specified | Inhibited (dose-dependent) | Mouse serum (Con A-induced liver injury model) | nju.edu.cnnih.gov |

| Fumigaclavine C | Inhibited | Reduced | Spleen cells from liver-injured mice | capes.gov.brnih.gov |

| Fumigaclavine C | Not specified | Downregulated | Sacral lymph node cells, colonic patch lymphocytes, colitis tissues (experimental colitis model) | nih.gov |

Vasorelaxant Actions and Related Ionic Channels

Fumigaclavines are recognized for their vasoactive properties, including vasorelaxant actions. royalsocietypublishing.orgd-nb.info Research, primarily on Fumigaclavine C, has investigated its effects on isolated vascular tissues. nih.govthieme-connect.com

Fumigaclavine C has demonstrated potent concentration-dependent vasorelaxant actions in isolated rat aortic rings that were pre-contracted with either high K⁺ or phenylephrine. nih.govthieme-connect.com The vasorelaxing effect of Fumigaclavine C appears to be independent of the presence of endothelium, suggesting that its action is not mediated by endothelial factors. nih.govthieme-connect.com

Studies exploring the molecular mechanisms underlying the vasorelaxant effects of Fumigaclavine C suggest the involvement of ionic channels and intracellular calcium regulation. nih.govthieme-connect.com Potential mechanisms include the blockage of L-type voltage-dependent calcium channels, the activation of ATP-sensitive potassium channels, and the inhibition of Ca²⁺ release from intracellular stores. nih.govthieme-connect.com These actions collectively contribute to the relaxation of vascular smooth muscle. nih.govthieme-connect.com

| Compound | Vasorelaxant Effect | EC₅₀ (high K⁺ pre-contraction) | EC₅₀ (phenylephrine pre-contraction) | Endothelium Dependence | Proposed Mechanisms | Source |

| Fumigaclavine C | Potent, concentration-dependent | 5.62 µmol/L | 1.58 µmol/L | Independent | Blockage of L-type voltage-dependent Ca²⁺ channels, activation of ATP-sensitive K⁺ channels, inhibition of intracellular Ca²⁺ release | nih.govthieme-connect.com |

| Fumitremorgin C | Weaker vasorelaxation | Not specified | Not specified | Not specified | Not specified | nih.govthieme-connect.com |

Total Synthesis and Chemical Transformations

Synthetic Strategies for the Core Ergoline (B1233604) Scaffold

Approaches to synthesizing the ergoline core can be broadly categorized into divergent total synthesis and biomimetic synthetic pathways.

Divergent Total Synthesis Approaches

Divergent total synthesis aims to produce multiple target molecules from a common intermediate. This strategy enhances synthetic efficiency and allows for the creation of diverse chemical libraries from a unified synthetic plan. researchgate.netbeilstein-journals.org A new approach for the divergent total synthesis of eight ergot alkaloids, including fumigaclavine G (a related fumigaclavine), has been reported. acs.orgnih.govresearchgate.net This approach utilizes a key palladium-catalyzed cascade reaction to assemble the tetracyclic core in a single step. acs.orgnih.govresearchgate.netresearchgate.net Divergent syntheses of other clavine and ergoline alkaloids, such as lysergine, isolysergine, lysergene, and festuclavine (B1196704), have also been achieved. uniurb.itarkat-usa.org

Biomimetic Synthetic Pathways

Biomimetic synthetic pathways are designed to emulate the proposed natural biosynthetic routes of compounds. kyoto-u.ac.jpsioc-journal.cnwiley-vch.de Ergot alkaloids are biosynthesized from L-tryptophan and dimethylallyl pyrophosphate (DMAPP). nih.govkyoto-u.ac.jp The early steps involve prenylation of tryptophan, followed by N-methylation and oxidative ring closure to form the tricyclic core, leading to intermediates like chanoclavine-I aldehyde. nih.govkyoto-u.ac.jp From this intermediate, the pathway diverges to produce various clavine alkaloids. nih.gov While the precise enzymatic mechanisms for some steps are still being elucidated, biomimetic approaches in the laboratory aim to replicate these transformations using chemical reagents. nih.govkyoto-u.ac.jp For instance, some biomimetic total syntheses of clavine alkaloids have been achieved from seco-agroclavine, an intermediate accessed via a thiourea-catalyzed intramolecular nitronate addition. researchgate.net

Key Reactions and Methodologies

Several key reactions and methodologies have been instrumental in the total synthesis of Fumigaclavine A and related ergoline alkaloids.

Pd-Catalyzed Intramolecular Larock Indole (B1671886) Annulation/Tsuji–Trost Allylation Cascade

A significant advancement in the synthesis of the ergoline core is the use of a palladium-catalyzed intramolecular Larock indole annulation/Tsuji–Trost allylation cascade. acs.orgnih.govresearchgate.netresearchgate.netmdpi.com This unprecedented one-step cascade reaction allows for the efficient assembly of the tetracyclic indole skeleton. acs.orgnih.govresearchgate.netresearchgate.net This methodology has been successfully applied in the divergent total synthesis of several ergot alkaloids, including fumigaclavine G. acs.orgnih.govresearchgate.netmdpi.com The reaction involves the formation of the indole ring via Larock annulation, followed immediately by a Tsuji-Trost allylation to construct another ring of the ergoline system. acs.orgnih.govresearchgate.netmdpi.com

Thiourea-Catalyzed Intramolecular Nitronate Addition

The thiourea-catalyzed intramolecular nitronate addition onto an α,β-unsaturated ester is a catalytic enantioselective method used in the synthesis of ergot alkaloids. discovery.csiro.aunih.govresearchgate.netresearchgate.netmolaid.com This reaction is effective in constructing vicinal stereocenters with high enantioselectivity and moderate diastereoselectivity. discovery.csiro.aunih.govresearchgate.netresearchgate.net This methodology has been utilized to synthesize a cross-conjugated ester intermediate, which subsequently undergoes a 6-endo-trig cyclization to form functionalities required for the total synthesis of ergot alkaloids, including intermediates relevant to biomimetic pathways. discovery.csiro.aunih.govresearchgate.netresearchgate.net

Reductive Photocyclization of Enamides

Reductive photocyclization of enamides has been employed as a route towards the synthesis of ergoline-type alkaloids. arkat-usa.orgscispace.comjst.go.jprsc.orgmdpi.comresearchgate.net This method involves the photochemical cyclization of an enamide precursor, followed by subsequent transformations to yield the desired ergoline skeleton. scispace.comjst.go.jprsc.orgmdpi.com This strategy has been used in the total synthesis of various ergoline alkaloids, including (±)-fumigaclavine B, a related compound to this compound. arkat-usa.orgscispace.comjst.go.jpresearchgate.net The process typically involves the reductive photocyclization of an enamide, followed by oxidative cleavage of a resulting dihydrofuran ring. scispace.comjst.go.jprsc.orgmdpi.com

Rhodium-Catalyzed C-H Functionalization

Rhodium-catalyzed C-H functionalization has emerged as a valuable strategy in organic synthesis for the efficient construction of chemical bonds, offering a step-economic approach to complex molecules from readily available starting materials. snnu.edu.cnrsc.orgnih.gov This method typically involves the activation of C-H bonds mediated by rhodium catalysts, followed by subsequent transformations such as insertion of unsaturated partners (alkenes, alkynes) to form new C-C or C-heteroatom bonds. snnu.edu.cnnih.gov While rhodium catalysis has been extensively applied to ortho- and meta-C-H functionalization, its application to para-C-H activation has been a challenge, although recent advances have demonstrated template-assisted para-C-H olefination using rhodium catalysts. rsc.org The formation of Rh-C bonds via C-H activation is generally limited to chelation assistance in Rh(III) catalysis. snnu.edu.cn

Although the provided search results discuss rhodium-catalyzed C-H functionalization in a general context and in the synthesis of other complex molecules like isoquinolones, direct information specifically detailing the application of rhodium-catalyzed C-H functionalization in the total synthesis or chemical transformation of this compound or its immediate precursors within the clavine alkaloid pathway was not explicitly found in the provided snippets. The synthesis of clavine alkaloids often involves strategies like palladium-catalyzed intramolecular annulation and ring-closing metathesis. researchgate.net Biosynthetic pathways involve enzymatic reactions such as prenylation, methylation, decarboxylation, cyclization, hydroxylation, and acetylation. nih.govresearchgate.netwikipedia.orgamazonaws.comwikipedia.org

Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of natural products like this compound is crucial for exploring their chemical space, understanding structure-activity relationships (SAR), and potentially developing new therapeutic agents. scispace.compreprints.orgbohrium.com Both traditional organic synthesis and chemoenzymatic approaches are employed for this purpose. scispace.commdpi.combohrium.com

SAR studies involve systematically modifying the chemical structure of a compound and evaluating how these changes affect its biological activity. For clavine alkaloids and other indole alkaloid derivatives, this can involve alterations to the core ergoline scaffold or appended functional groups. preprints.orgmit.edu Synthetic methodologies provide access to a range of analogues that may not be readily available from natural sources. scispace.comarkat-usa.org For example, studies on other indole alkaloid derivatives have explored modifications to diketopiperazine rings and the coupling of diketopiperazine and indole units to generate diverse structures for SAR investigations. preprints.org The difficulty associated with chemical transformations of ergolines has historically limited SAR data for this class of compounds. arkat-usa.org However, new synthetic approaches enabling rapid access to ergot alkaloids and their unnatural stereoisomers are facilitating iterative SAR investigations. arkat-usa.org

Synthetic efforts are valuable for accessing rare members of the clavine alkaloid family, which may be produced in very low quantities in nature or have not been isolated. nih.gov Total synthesis and divergent synthetic strategies allow for the preparation of various clavine alkaloids from common intermediates. researchgate.net For instance, a new approach involving palladium-catalyzed intramolecular annulation and ring-closing metathesis has been reported for the divergent total synthesis of several ergot alkaloids, including some clavine types. researchgate.net While this compound is a known clavine alkaloid, the synthesis of its analogues and related clavines contributes to a more comprehensive understanding of this class of natural products and expands the pool of compounds available for biological evaluation. The discovery of new alkaloids, such as Fumigaclavine I from Aspergillus terreus, also highlights the potential for identifying novel clavine structures. amazonaws.com

Ecological and Environmental Significance of Fumigaclavine a

Role in Fungal Pathogenesis and Virulence

Fumigaclavine A is intrinsically linked to the virulence of Aspergillus fumigatus, a ubiquitous mold that can cause severe infections, particularly in immunocompromised individuals.

Aspergillus fumigatus is a primary cause of aspergillosis, a spectrum of diseases affecting humans and animals. The virulence of this fungus is not attributed to a single factor but rather to a combination of attributes, including its ability to produce a variety of secondary metabolites, such as this compound. This compound is considered one of the major mycotoxins produced by A. fumigatus and is found in or on the fungal conidia (asexual spores). unl.edu The presence of this compound during the course of clinical aspergillosis in birds has been documented, suggesting its production in situ during infection. unl.edu While the precise role of this compound in the pathogenesis of aspergillosis is still under investigation, its association with the infective propagules of the fungus highlights its potential contribution to the disease process. unl.edu

Defense Mechanisms Against Microbial Predators and Competitors

In its natural saprophytic environment, Aspergillus fumigatus constantly competes with a myriad of other microorganisms for resources and defends itself against predators. This compound is part of the chemical arsenal (B13267) that facilitates its survival and dominance in these ecological niches.

This compound has demonstrated a broad spectrum of antimicrobial activity. Research has shown that it, along with other fumigaclavine alkaloids, is active against various anaerobic microorganisms. While much of the research has focused on the related compound Fumigaclavine C, the general antimicrobial properties of the fumigaclavine class of compounds are well-recognized. This antimicrobial activity is crucial for A. fumigatus to inhibit the growth of competing bacteria and fungi in its environment, thereby securing its access to nutrients.

Antimicrobial Activity of Fumigaclavine Alkaloids

| Compound | Activity Spectrum | Significance |

|---|---|---|

| This compound | Broad-spectrum against anaerobic microorganisms | Contributes to the competitive fitness of A. fumigatus in its natural habitat. |

While direct studies on the specific effects of purified this compound on fungivorous amoebae and nematodes are limited, the broader ecological role of A. fumigatus secondary metabolites provides significant insights. Free-living amoebae are natural predators of fungi in the soil. The ability of A. fumigatus conidia to survive ingestion by amoebae is considered a potential training ground for mechanisms that allow the fungus to evade the host's immune cells, particularly macrophages. It is plausible that the secondary metabolites present on the conidia, including this compound, play a role in this defense against predation. These compounds may deter ingestion or inhibit the digestive processes of these microbial predators, thereby enhancing the survival of the fungus.

The production of secondary metabolites like this compound is a key strategy for Aspergillus fumigatus to influence its surrounding microbial community. By inhibiting the growth of competing bacteria and fungi, these compounds help to establish and maintain the ecological niche of A. fumigatus. This chemical warfare is a fundamental aspect of interkingdom competition in microbial ecosystems. The ability to produce a diverse array of bioactive compounds allows A. fumigatus to effectively compete for substrates and space, contributing to its widespread distribution in various environments.

Presence in Airborne Fungal Conidia and Environmental Exposure

This compound is not confined to the fungal mycelium but is also a significant component of the airborne conidia of Aspergillus fumigatus. This has important implications for environmental exposure and public health.

Research has confirmed the presence of this compound, along with other ergot alkaloids, in the conidia of A. fumigatus. frontiersin.org In fact, these alkaloids can constitute a substantial portion of the conidial mass, sometimes exceeding 1%. nih.gov The small size of A. fumigatus conidia (2-3 micrometers in diameter) allows them to remain airborne for extended periods and to be inhaled deep into the respiratory tract.

The concentration of airborne A. fumigatus conidia can vary significantly depending on the environment. For instance, high concentrations are often found in agricultural settings, composting facilities, and mold-contaminated indoor environments. Consequently, individuals in these areas may be exposed to higher levels of this compound through inhalation. Studies have detected this compound in air samples, further confirming the potential for respiratory exposure. nih.gov The health implications of chronic, low-level inhalation exposure to this compound are an area of ongoing research.

Environmental Presence of this compound

| Location | Source | Potential for Exposure |

|---|---|---|

| Airborne Dust | Aspergillus fumigatus conidia | High, due to the ubiquitous nature of the fungus and the small size of its spores. |

| Agricultural Environments | High concentrations of A. fumigatus in soil and on decaying plant matter. | Elevated for agricultural workers. |

| Composting Facilities | Optimal growth conditions for thermotolerant fungi like A. fumigatus. | Significant for workers and nearby residents. |

| Indoor Environments | Mold growth on damp building materials. | A concern for occupants of water-damaged buildings. |

Biotechnological Production and Process Optimization

Strain Selection and Engineering for Enhanced Yields

The productivity of a fermentation process is fundamentally linked to the microbial strain employed. For natural products like Fumigaclavine A, wild-type strains of Aspergillus fumigatus often produce the compound in low concentrations. Strain improvement is a critical step to develop a commercially viable process. This can be achieved through classical methods, such as random mutagenesis induced by UV irradiation or chemical mutagens, followed by screening for high-yielding mutants.

Modern genetic engineering techniques offer more targeted approaches. By identifying and manipulating the genes within the this compound biosynthetic cluster in A. fumigatus, it is possible to enhance yields. Strategies may include overexpressing key biosynthetic genes, deleting genes of competing metabolic pathways, or modifying regulatory genes that control the expression of the entire secondary metabolite cluster. While specific examples of genetically engineered A. fumigatus strains exclusively for enhanced this compound production are not detailed in current literature, this remains a primary strategy for improving the output of fungal secondary metabolites. For instance, a non-clinical strain of Aspergillus fumigatus (LMB-35Aa) has been noted for its genetic divergence from clinical isolates, including variations in the fumigaclavine C cluster, highlighting the natural diversity that can be exploited for biotechnological purposes. mdpi.com

Culture Conditions and Media Optimization

Optimizing the culture environment is paramount for maximizing the yield of secondary metabolites. Key parameters include the fermentation strategy, media composition (carbon and nitrogen sources), pH, phosphate (B84403) levels, and inoculum size.

Two-Stage Culture Processes (Shake Culture and Static Culture)

For related compounds produced by Aspergillus fumigatus, such as Fumigaclavine C, a two-stage culture process has proven highly effective in boosting production. nih.gov This method typically involves an initial phase of submerged shake culture to rapidly generate fungal biomass, followed by a transition to a static culture phase, which is often more conducive to secondary metabolite production and conidiation. nih.govresearchgate.net This biphasic approach separates the growth phase from the production phase, allowing for the optimization of conditions for each. While this process has been optimized for other fumigaclavines, its specific application and optimization for this compound production requires further investigation.

Carbon Source Optimization (e.g., mannitol (B672), molasses)

The choice of carbon source significantly influences fungal growth and secondary metabolism. Various carbon sources can have different effects on the synthesis of metabolites. semanticscholar.orgmdpi.com For Aspergillus fumigatus, cost-effective substrates like molasses, a byproduct of the sugar industry, have been successfully used to enhance the production of related fumigaclavine alkaloids by providing a rich source of fermentable sugars and essential trace elements. researchgate.net While mannitol is another carbon source commonly explored in fungal fermentation, specific studies detailing the optimal carbon source and concentration for maximizing this compound yield are not prominent. The optimization of the carbon source is a crucial step in developing an economical and efficient fermentation process.

Nitrogen Source Optimization (e.g., sodium nitrate)

Nitrogen is another critical nutrient that directs metabolic fluxes toward either primary growth or secondary metabolite synthesis. The type and concentration of the nitrogen source can trigger or suppress the production of alkaloids. mdpi.comfrontiersin.org Inorganic nitrogen sources like sodium nitrate (B79036) and ammonium (B1175870) salts, as well as organic sources such as peptone, yeast extract, and amino acids, are commonly evaluated. nih.govresearchgate.net The optimal nitrogen source and its concentration must be determined empirically for this compound, as different Aspergillus species and even different strains can exhibit varied responses. For general secondary metabolite production in A. fumigatus, the optimization of nitrogen sources is a key factor. ibbj.org

Influence of pH and Phosphate Levels

The pH of the culture medium is a critical parameter that affects nutrient uptake, enzyme activity, and cell membrane stability, thereby influencing fungal growth and metabolite production. journalijecc.comnih.govmdpi.com Aspergillus fumigatus generally grows well over a range of pH levels, but the optimal pH for secondary metabolite production is often specific and may differ from the optimal pH for biomass accumulation. nih.govnih.gov Studies on A. fumigatus have shown that growth can occur between pH 3.5 and 8, with optimal growth rates often observed between pH 5 and 7. researchgate.net

Phosphate is an essential nutrient for primary metabolic activities, such as nucleic acid and ATP synthesis. However, high concentrations of phosphate can repress secondary metabolite production in a phenomenon known as phosphate deregulation. nih.govnih.gov Therefore, limiting phosphate levels in the production phase of the fermentation is a common strategy to enhance the yield of secondary metabolites. The specific impact of initial pH and phosphate concentrations on this compound production requires targeted investigation.

Inoculum Size Effects

The size of the initial inoculum can significantly impact the fermentation kinetics, including the length of the lag phase, the rate of biomass accumulation, and the final product yield. microbiologyjournal.orgmdpi.comresearchgate.net A low inoculum density may lead to a prolonged lag phase, while an excessively high density can result in rapid nutrient depletion and the accumulation of inhibitory byproducts. microbiologyjournal.org The optimal inoculum size, often measured as spores per milliliter, is dependent on the specific strain, bioreactor configuration, and media composition. nih.gov Determining the ideal inoculum size is a crucial optimization step to ensure a reproducible and efficient fermentation process for this compound.

Bioreactor Design and Scaling-Up Considerations

The transition from laboratory-scale discovery to industrial-scale production of fungal secondary metabolites like this compound is a significant challenge. Successful scaling-up requires meticulous consideration of bioreactor design and the replication of optimal environmental conditions to maintain consistent productivity and product quality. cytivalifesciences.com Key physical parameters that are manageable at a small scale, such as nutrient and oxygen distribution, become complex variables in large-volume fermenters. contentstack.com

Gas-Liquid Interfacial Area as a Critical Factor

In the context of producing Fumigaclavine C, a direct precursor to this compound, research has identified the gas-liquid interfacial area per unit volume (Agas-liq) as a key factor for scaling up a novel two-stage culture process. nih.gov This process combines an initial shake culture phase to promote mycelial growth with a subsequent static culture phase that enhances product formation. When scaling this process from shake flasks to a bioreactor, maintaining a consistent Agas-liq is crucial for achieving comparable yields. nih.gov

Experimental findings have demonstrated a direct correlation between the Agas-liq value and the final product concentration in a combined stirred-static bioreactor system. This underscores the necessity of designing and operating large-scale bioreactors in a way that reproduces the optimal interfacial area achieved at the lab scale. nih.gov

Table 1: Impact of Gas-Liquid Interfacial Area on Fumigaclavine C Production

| Agas-liq (cm²/mL) | Maximum Fumigaclavine C Production (mg/L) |

| 1.30 | 58.97 |

This table illustrates the optimized production of Fumigaclavine C at a specific gas-liquid interfacial area in a combined stirred-static bioreactor system, highlighting this parameter's critical role in process scale-up. nih.gov

Lab-Scale Bioreactor System Reproduction

The successful reproduction of a fermentation process from a laboratory scale to a pilot or industrial scale hinges on maintaining a constant cellular environment. cytivalifesciences.com This involves translating key operating parameters, with dissolved oxygen control being one of the most challenging aspects to scale effectively. cytivalifesciences.com For fumigaclavine production, a two-stage culture process developed in shake flasks was successfully reproduced in a lab-scale bioreactor by identifying and controlling the most influential engineering parameter. nih.gov

The lab-scale system utilized a combined stirred-static bioreactor to mimic the conditions of the two-stage process. The initial phase involved agitation to ensure homogenous growth, followed by a static phase where the culture was not agitated, promoting the biosynthesis of the target compound. The critical factor for successfully replicating the high yields of the shake flask method was the gas-liquid interfacial area per unit volume (Agas-liq). nih.gov By adjusting the bioreactor's operational parameters to achieve the same Agas-liq value as in the optimized lab-scale experiments, researchers were able to achieve a comparable maximum production of Fumigaclavine C. nih.gov This approach, which focuses on identifying and replicating a single, critical engineering parameter, provides a valuable strategy for scaling up complex fermentation processes. nih.govnih.gov

Metabolic Engineering and Directed Biosynthesis for Novel Analogues

Aspergillus fumigatus produces a wide array of secondary metabolites, including various fumigaclavines, through complex biosynthetic pathways. nih.govresearchgate.net The genetic blueprints for these pathways are often organized in biosynthetic gene clusters. core.ac.uk Understanding these pathways and the functions of the encoded enzymes opens the door for metabolic engineering and directed biosynthesis, allowing for the targeted overproduction of specific compounds or the creation of novel analogues. aau.dkmdpi.com

The biosynthesis of this compound from its precursor festuclavine (B1196704) involves an oxidation step to form Fumigaclavine B, which is then acetylated. researchgate.net The gene cluster associated with fumigaclavine production in A. fumigatus contains genes predicted to encode the enzymes responsible for these later steps, such as O-acetyltransferases. core.ac.uk

Knock-out experiments targeting specific genes within these clusters are a powerful tool for elucidating enzyme function and redirecting metabolic flux. For instance, the deletion of nonribosomal peptide synthetase (NRPS) genes in a related pathway in A. fumigatus resulted in the complete cessation of Fumigaclavine C production but did not affect the output of other ergot alkaloids, including this compound. researchgate.net This demonstrates that targeted genetic modifications can selectively alter the production profile of secondary metabolites. By introducing, deleting, or modifying genes encoding enzymes like prenyltransferases, oxidases, or acetyltransferases within the fumigaclavine pathway, it is theoretically possible to generate a library of novel analogues with potentially altered biological activities. researchgate.netnih.gov

Future Directions and Research Gaps

Elucidation of Undiscovered Biosynthetic Genes and Enzymes

While key genes and enzymes in the fumigaclavine biosynthetic pathway have been identified, such as easA, easG, easD, easM, and easN, particularly in Aspergillus leporis and Neosartorya fumigata (synonym Aspergillus fumigatus), there may be additional genes or enzymes involved in fine-tuning the pathway or in alternative routes that remain undiscovered. nih.govwvu.edunih.gov For instance, the role of the easK gene, identified in some fumigaclavine clusters, has not been characterized. researchgate.net Further research is needed to identify and characterize the full complement of genes and enzymes involved in fumigaclavine A biosynthesis across different producing species. This includes investigating potential regulatory elements or accessory enzymes that influence yield or structural variations.

Advanced Omics Integration for Systems-Level Understanding

Integrating advanced omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of this compound biosynthesis and its regulation. While 'omics' studies have examined Aspergillus fumigatus, few have simultaneously investigated the interactions relevant to secondary metabolite production like this compound. frontiersin.orgfrontiersin.org Future research could focus on how the expression of eas genes is regulated and where this expression occurs within the fungal cell. core.ac.uk Computational modeling of such integrated omics data could reveal potential targets for enhancing production or understanding the compound's biological role. frontiersin.org

Exploration of New Structural Modifications and Their Mechanistic Basis

This compound is part of a family of fumigaclavines, including fumigaclavines B and C, which involve structural modifications such as hydroxylation, acetylation, and prenylation. researchgate.netuniprot.orgnih.gov The enzyme EasL (FgaPT1) is known to catalyze the reverse prenylation of this compound to form fumigaclavine C. wikipedia.orgd-nb.info However, the potential for other enzymatic or non-enzymatic modifications of the this compound structure exists, potentially leading to novel derivatives with different properties. researchgate.netmdpi.com Future research could explore the enzymes and mechanisms responsible for these modifications and investigate the biological activities of any new structural variants. Understanding the stereochemistry of fumigaclavines in different species, such as the observed differences between Neosartorya fumigata and Penicillium commune, also warrants further investigation into the enzymatic basis for these differences. mdpi.com

Development of Novel Biotechnological Production Strategies

Current yields of this compound from submerged cultures can be low, limiting its widespread application. researchgate.netnih.gov While strategies like medium optimization and two-stage culture processes have shown promise in enhancing the production of related compounds like fumigaclavine C, novel biotechnological approaches are needed to improve this compound production specifically. researchgate.netnih.gov This could involve metabolic engineering of producing strains to optimize precursor availability or enzyme activity, or exploring alternative fermentation strategies, including solid-state fermentation, which is gaining interest for microbial product production. mdpi.com Utilizing cost-effective ingredients like molasses has been explored for enhancing the production of related compounds and could be investigated for this compound. researchgate.net

Ecological Function in Complex Microbial Communities